Diphenic acid

Description

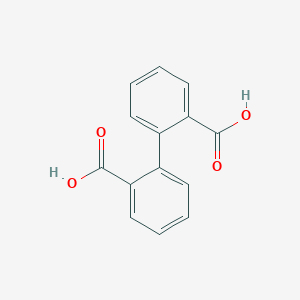

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZCCUDJHOGOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060064 | |

| Record name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Diphenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Diphenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

482-05-3 | |

| Record name | Diphenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,2'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5X735ZIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Diphenic Acid from Phenanthrene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of diphenic acid from phenanthrene, a process of significant interest in the production of high-performance polymers, pharmaceuticals, and agrochemicals. The primary synthetic route detailed herein is the oxidation of phenanthrene, a major component of coal tar, offering an effective method for its commercial utilization. This document is intended for researchers, scientists, and professionals in drug development seeking detailed experimental protocols and comparative data on this chemical transformation.

Core Synthesis Pathway: Oxidation of Phenanthrene

The most prevalent and economically viable method for synthesizing this compound from phenanthrene is through oxidation. This process typically involves the use of a strong oxidizing agent, with peracetic acid, often generated in situ from hydrogen peroxide and glacial acetic acid, being a common choice. The reaction proceeds by cleaving the 9,10-double bond of the central ring in the phenanthrene molecule.

Caption: Reaction pathway for the synthesis of this compound from phenanthrene.

An alternative, though less common, method involves ozonolysis of phenanthrene. Other oxidizing agents like chromic acid have also been reported, but often result in lower yields and purity.[1] Enzymatic oxidation using laccase in the presence of mediators has also been explored, yielding phenanthrene-9,10-quinone and this compound as major products.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various reported methods for the synthesis of this compound from phenanthrene, providing a comparative overview of reaction conditions and outcomes.

Table 1: Reaction Conditions for this compound Synthesis

| Reference | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Phenanthrene:H₂O₂:Acetic Acid Molar Ratio |

| Patent US7589230B2[1][3] | 30% Hydrogen Peroxide | Glacial Acetic Acid | 75 - 85 | 3 - 7 | Varies (e.g., 25g Phenanthrene, 253g Acetic Acid, 100-300ml H₂O₂) |

| ResearchGate Article[4] | Peracetic Acid | Benzene/Acetic Acid | ~90 (boiling) | 18 | 1.0 : 8.0 : 25.0 |

| Patent US3165547A[5] | 35% Hydrogen Peroxide | Acetic Acid/Benzene | 80 - 110 | Not Specified | 1 mol Phenanthrene, 5 mols H₂O₂, 8-12 mols Acetic Acid |

| JMEST Article[6] | 30% Hydrogen Peroxide | Benzene/Glacial Acetic Acid | ~90 (boiling) | 18 | 1.0 : 8.0 : 25.0 |

Table 2: Yield and Product Characteristics

| Reference | Yield (%) | Purity (%) | Melting Point (°C) |

| Patent US7589230B2[1][3] | 44 - 68 | ~99 | 228 - 229 |

| ResearchGate Article[4] | 60 - 67 | 98 | 232 - 233 |

| Patent US2786076A[7] | Good | Reasonably Pure | 228 - 229 |

| JMEST Article[6] | 60 - 67 | Not Specified | Not Specified |

Detailed Experimental Protocols

The following are detailed experimental protocols derived from the cited literature for the synthesis of this compound from phenanthrene.

Protocol 1: Oxidation with Hydrogen Peroxide in Glacial Acetic Acid

This protocol is based on the process described in patent US7589230B2.[1][3]

-

Materials:

-

Phenanthrene (25 g)

-

Glacial Acetic Acid (253 g)

-

30% Hydrogen Peroxide Solution (100-200 ml)

-

10% Sodium Carbonate Solution

-

Activated Charcoal

-

Hydrochloric Acid

-

-

Procedure:

-

Combine 25 g of phenanthrene and 253 g of glacial acetic acid in a suitable reactor equipped with a stirrer, condenser, and dropping funnel.

-

Heat the mixture to 85°C with stirring.

-

Slowly add 100-200 ml of 30% hydrogen peroxide solution dropwise over a period of approximately 40 minutes, maintaining the temperature at 85°C.

-

After the addition is complete, continue to heat the mixture at 85°C for an additional 6 hours.

-

Reduce the volume of the mixture by half through distillation under reduced pressure.

-

Cool the resulting mixture to induce crystallization of this compound.

-

Filter the cooled mixture to collect the crude this compound crystals.

-

Boil the collected residue with a 10% sodium carbonate solution and a small amount of activated charcoal for decolorization.

-

Filter the hot solution and discard the residue.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 4.5 to precipitate the this compound.

-

Cool the mixture to complete crystallization and filter to collect the purified this compound.

-

Repeat the filtration and washing steps as necessary to obtain pure this compound with a melting point of 228-229°C.[3]

-

Protocol 2: Oxidation with Peracetic Acid using Reaction Distillation

This protocol is based on the method described in the JMEST article and a related ResearchGate publication.[4][6] This method utilizes benzene to azeotropically remove water, which can improve reaction efficiency.

-

Materials:

-

Phenanthrene

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide Solution

-

Benzene

-

Sodium Hydroxide Solution

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, fractional column, and dropping funnel, add phenanthrene, glacial acetic acid, and benzene.[6] The molar ratio of phenanthrene to acetic acid should be approximately 1.0:25.0.[6]

-

Heat the mixture to boiling (approximately 90°C).[6]

-

Slowly add 30% hydrogen peroxide solution dropwise over a period of 9 hours. The molar ratio of phenanthrene to H₂O₂ should be approximately 1.0:8.0.[6]

-

During the addition and subsequent reaction, continuously remove the water formed as an azeotropic mixture with benzene via the fractional column.[4][6]

-

After the addition of hydrogen peroxide is complete, maintain the reaction at boiling for an additional 18 hours.[6]

-

After the reaction is complete, cool the mixture.

-

The work-up procedure involves neutralization with a base (e.g., sodium hydroxide) to dissolve the this compound as its salt, followed by filtration to remove any unreacted phenanthrene or byproducts.[6]

-

The filtrate is then acidified with concentrated hydrochloric acid to precipitate the crystalline this compound.[6]

-

The precipitated this compound is collected by filtration.[6] This neutralization and acidification cycle can be repeated to improve purity.[6]

-

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and purification of this compound from phenanthrene is depicted in the following diagram.

Caption: General experimental workflow for this compound synthesis and purification.

Conclusion

The synthesis of this compound from phenanthrene via oxidation is a well-established and versatile method. The choice of specific reaction conditions, such as the oxidizing agent, solvent, temperature, and reaction time, can significantly impact the yield and purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of this compound for their specific applications. Careful control of the reaction parameters and purification steps is crucial for obtaining high-purity this compound suitable for use in advanced materials and pharmaceutical intermediates.

References

- 1. US7589230B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROCESS FOR THE PREPARATION OF this compound - Patent 1575894 [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. US3165547A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. jmest.org [jmest.org]

- 7. US2786076A - Oxidation of phenanthrene to produce 2, 2'-diphenic acid and its esters - Google Patents [patents.google.com]

An In-Depth Technical Guide to Diphenic Acid: From Synthesis to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenic acid, a dicarboxylic acid of biphenyl, serves as a versatile scaffold in organic synthesis and has garnered increasing interest in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and purification protocols, and an exploration of its derivatives' biological activities. While direct evidence of this compound's involvement in cellular signaling pathways remains limited, this document reviews the known biological effects of its derivatives, offering insights into their potential as therapeutic agents, particularly in anticancer and antimicrobial applications. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

This compound, systematically named [1,1'-biphenyl]-2,2'-dicarboxylic acid, is an organic compound with the chemical formula (C₆H₄CO₂H)₂. It is a white to off-white or brownish solid, structurally characterized by a biphenyl core with two carboxylic acid groups at the 2 and 2' positions.[1] This arrangement allows for unique conformational properties and makes it a valuable precursor in the synthesis of various organic molecules, including dyes, polymers, and pharmaceutical intermediates.[2][3] The derivatives of this compound have shown promising biological activities, including antimicrobial and anticancer effects, making it a molecule of significant interest in drug discovery and development.[4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 482-05-3 | [1] |

| Molecular Formula | C₁₄H₁₀O₄ | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| Appearance | White to off-white or brownish powder/solid | [1][2] |

| Melting Point | 227-235.5 °C | [1] |

| Boiling Point | 345.05 - 422.8 °C (rough estimate) | |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, acetone | [5] |

| Density | ~1.27 - 1.29 g/cm³ | [1] |

Synthesis and Purification

This compound can be synthesized through several routes, most notably via the diazotization of anthranilic acid or the oxidation of phenanthrene.

Synthesis from Anthranilic Acid

A common laboratory-scale synthesis involves the diazotization of anthranilic acid followed by a copper(I)-mediated coupling reaction.[1]

Materials:

-

Anthranilic acid

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Cupric Sulfate pentahydrate

-

Hydroxylamine sulfate or hydrochloride

-

Concentrated Ammonium Hydroxide

-

Sodium Hydroxide

-

Sodium Bicarbonate

-

Activated Charcoal (Norite)

Procedure:

-

Diazotization of Anthranilic Acid:

-

Suspend anthranilic acid in water and concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt solution.

-

-

Preparation of the Reducing Agent (Ammoniacal Cuprous Sulfate):

-

Dissolve cupric sulfate in water and add concentrated ammonium hydroxide.

-

Separately, prepare a solution of hydroxylamine sulfate (or hydrochloride) and sodium hydroxide.

-

Add the hydroxylamine solution to the ammoniacal cupric sulfate solution to form the cuprous reducing agent.

-

-

Coupling Reaction:

-

Slowly add the chilled diazonium salt solution to the prepared reducing agent with stirring, maintaining the temperature around 10 °C.

-

After the addition is complete, heat the mixture to boiling.

-

Acidify the hot solution with concentrated hydrochloric acid to precipitate crude this compound.

-

-

Purification by Recrystallization:

-

Suspend the crude product in water and add sodium bicarbonate to form the soluble sodium salt.

-

Filter the solution and treat with activated charcoal to decolorize.

-

Heat the filtrate and acidify with hydrochloric acid to precipitate pure this compound.

-

Collect the crystals by filtration, wash with cold water, and dry.[1][6]

-

Diagram of the Synthesis Workflow from Anthranilic Acid:

Caption: Workflow for the synthesis of this compound from anthranilic acid.

Synthesis by Oxidation of Phenanthrene

This compound can also be prepared by the oxidation of phenanthrene using various oxidizing agents, such as peracetic acid.[7]

Materials:

-

Phenanthrene

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30-90%)

-

Benzene (optional, for azeotropic removal of water)

-

Sodium Hydroxide

-

Hydrochloric Acid

Procedure:

-

Reaction Setup:

-

Dissolve phenanthrene in glacial acetic acid (and optionally benzene).

-

Heat the solution to reflux.

-

-

Oxidation:

-

Gradually add hydrogen peroxide to the refluxing solution. If benzene is used, water can be removed azeotropically.

-

Continue refluxing until the reaction is complete.

-

-

Work-up and Purification:

-

Cool the reaction mixture to allow this compound to crystallize.

-

Alternatively, neutralize the mixture with sodium hydroxide, separate the layers, and then acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Collect the crude product by filtration.

-

Recrystallize the crude solid from a suitable solvent (e.g., water or aqueous ethanol) to obtain pure this compound.[8]

-

Diagram of the Oxidation Workflow:

Caption: Workflow for the synthesis of this compound by oxidation of phenanthrene.

Chemical Reactions

The two carboxylic acid groups of this compound are the primary sites of its chemical reactivity, allowing for the formation of various derivatives.

Formation of Diphenic Anhydride

Heating this compound, often in the presence of a dehydrating agent like acetic anhydride, results in the formation of a cyclic seven-membered anhydride.[9]

Materials:

-

This compound

-

Acetic anhydride

Procedure:

-

Suspend this compound in acetic anhydride.

-

Heat the mixture to reflux for a sufficient time to ensure complete conversion.

-

Cool the reaction mixture to allow the diphenic anhydride to crystallize.

-

Collect the crystals by filtration, wash with a suitable solvent (e.g., ether), and dry.

Esterification

This compound can be readily esterified by reacting it with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid).

Materials:

-

This compound

-

Alcohol (e.g., methanol or ethanol)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

After cooling, neutralize the excess acid with a sodium bicarbonate solution.

-

Extract the ester with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude ester.

-

Purify the ester by distillation or recrystallization.[9][10]

Applications in Drug Development and Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have shown a range of biological activities, making them interesting candidates for drug development.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound derivatives. For example, a series of novel this compound amides and related heterocyclic compounds were synthesized and screened for their anticancer activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). While most compounds showed mild to moderate activity, some derivatives exhibited notable growth inhibition (GI%) against specific cell lines.[2]

| Compound Type | Cancer Cell Line | Activity (GI%) | Reference |

| Monoamide Derivative | Leukemia (HL-60(TB)) | - | [2] |

| Chloroacetamide Derivative | Non-small cell lung cancer (NCI-H522) | 18.99 | [2] |

| Thiazolidinone Derivative | Leukemia (HL-60(TB)) | - | [2] |

| Monoamide Derivative | Renal Cancer (UO-31) | 21.92 | [2] |

| Thiazolidinone Derivative | Renal Cancer (UO-31) | 19.27 | [2] |

Note: Specific GI% values for all compounds were not consistently reported in the source.

Antimicrobial Activity

This compound monohydroxamides have been synthesized and shown to be potent inhibitors of DNA gyrase, an essential bacterial enzyme. This inhibition confers antibacterial activity, with some derivatives showing potency comparable to the quinolone antibiotic nalidixic acid against Escherichia coli.

| Compound Type | Target Organism | Activity | Reference |

| This compound monohydroxamides | Escherichia coli | Potent DNA gyrase inhibitors |

Other Biological Activities

Derivatives of this compound have also been investigated for other therapeutic applications:

-

Phospholipase A2 (PLA2) inhibitors: The biphenyl scaffold with two carboxylate groups is a key feature for PLA2 inhibition, which is relevant for treating inflammatory conditions.

-

Antihyperlipidemic agents: N-(4-methylphenyl)diphenimide has been shown to lower serum lipids in animal models.[4]

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing the specific interactions of this compound with cellular signaling pathways such as NF-κB or MAPK. Research in this area has primarily focused on broader classes of phenolic compounds and phytochemicals. For instance, compounds like caffeic acid have been shown to inhibit NF-κB activation.[3][11] Given that this compound is a polyphenol, it is plausible that it or its derivatives could modulate these pathways, but further research is needed to establish such connections. The known enzyme inhibitory activities of its derivatives, such as DNA gyrase and PLA2 inhibition, suggest that the biological effects are likely mediated through specific molecular target interactions rather than broad signaling pathway modulation.

Toxicology and Safety

This compound is classified as a skin and eye irritant. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established synthetic methodology. Its derivatives have demonstrated a range of promising biological activities, particularly in the areas of anticancer and antimicrobial research. While the direct involvement of this compound in major cellular signaling pathways is yet to be elucidated, the potent and specific enzyme inhibition exhibited by its derivatives provides a strong foundation for future drug development efforts. This guide provides researchers and drug development professionals with a solid baseline of technical information to facilitate further exploration of this intriguing molecule and its therapeutic potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. US3165547A - Process for preparing this compound - Google Patents [patents.google.com]

- 9. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 11. US2888485A - Preparation of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of Diphenic Acid: A Technical Guide

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of Diphenic Acid for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (2,2'-biphenyldicarboxylic acid), a molecule of interest in various fields of chemical and pharmaceutical research. The following sections detail the characteristic signals observed in ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as the fragmentation patterns identified through mass spectrometry. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the two phenyl rings, and a downfield signal for the acidic protons of the carboxylic acid groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 2H | -COOH |

| ~7.95 | dd | 2H | H-6, H-6' |

| ~7.65 | td | 2H | H-4, H-4' |

| ~7.50 | td | 2H | H-5, H-5' |

| ~7.35 | dd | 2H | H-3, H-3' |

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the this compound molecule. Due to symmetry, only seven distinct carbon signals are typically observed.

| Chemical Shift (δ) ppm | Assignment |

| ~168.5 | C=O (Carboxylic Acid) |

| ~140.0 | C-1, C-1' |

| ~132.0 | C-2, C-2' |

| ~131.5 | C-6, C-6' |

| ~130.0 | C-4, C-4' |

| ~129.5 | C-5, H-5' |

| ~128.0 | C-3, C-3' |

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of carboxylic acids and aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2400 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch / O-H bend |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak is observed at m/z 242.

| m/z | Proposed Fragment |

| 242 | [M]⁺ (Molecular Ion) |

| 225 | [M - OH]⁺ |

| 197 | [M - COOH]⁺ |

| 181 | [M - COOH - O]⁺ |

| 152 | [Biphenyl]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition: Proton NMR spectra are acquired on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is used with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same spectrometer, operating at the appropriate frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet): Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

FTIR-ATR Spectroscopy: A small amount of the solid this compound sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal is recorded. The sample is then placed in the infrared beam path, and the spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) is injected into the GC system. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. For direct insertion probe analysis, a small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.

Ionization and Analysis: Electron ionization (EI) is typically used, with an electron energy of 70 eV. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of Diphenic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of diphenic acid in various organic solvents. It includes available quantitative and qualitative data, comprehensive experimental protocols for solubility determination, and logical diagrams to illustrate key concepts and workflows. This document is intended to be a valuable resource for professionals in research, chemical sciences, and drug development who work with this compound.

Introduction to this compound

This compound, also known as [1,1'-biphenyl]-2,2'-dicarboxylic acid, is a dicarboxylic acid with the chemical formula (C₆H₄CO₂H)₂.[1] It is a white, crystalline solid that serves as a versatile intermediate in organic synthesis.[2] Its derivatives have garnered significant attention for their potential therapeutic properties, including applications in addressing chronic diseases like cancer and cardiovascular conditions.[3][4] Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and application in various fields, particularly in drug development where solubility directly impacts bioavailability.[5]

Solubility of this compound

The solubility of this compound is primarily dictated by its molecular structure, which includes two hydrophobic aromatic rings and two hydrophilic carboxylic acid groups.[5] This amphiphilic nature results in varied solubility across different types of solvents. As a dicarboxylic acid, its solubility is also significantly influenced by the pH of the medium.[5]

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively available in publicly accessible literature. However, some specific data and qualitative descriptions have been reported. The table below summarizes the available information.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Methanol | CH₃OH | Polar Protic | 2.5% (w/v) | Not Specified | Forms a clear solution.[4] Described as "almost transparency," suggesting good solubility.[3][6][7] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | Generally reported as a suitable solvent.[5] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Not Specified | Generally reported as a suitable solvent.[5] |

| Water | H₂O | Polar Protic | Insoluble / Limited | 20 | The hydrophobic aromatic rings limit its solubility in water.[3][5][7] |

It is important to note that the term "soluble" is qualitative. For precise applications, experimental determination of solubility under specific conditions of temperature and pressure is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. The following are detailed methodologies for key experiments.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Place the container in a thermostatic shaker set to the desired temperature. Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent.

-

Phase Separation: After equilibration, allow the suspension to stand at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the sample at the controlled temperature to separate the solid phase from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent and does not adsorb the solute. This step removes any remaining microscopic particles.

-

Dilution: Dilute the clear filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

High-Throughput Solubility Screening Methods

For drug discovery and development, higher throughput methods are often employed for rapid screening of solubility. These methods typically determine "kinetic solubility," which can differ from thermodynamic solubility.

-

Nephelometric Assay: This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer. The precipitation of the compound causes turbidity, which is measured by a nephelometer. This technique is fast as it avoids a filtration step.

-

UV-Spectroscopic Assay: Similar to the nephelometric assay, a DMSO stock solution is added to the solvent. After an incubation period, the sample is filtered, and the concentration in the filtrate is determined by UV spectroscopy.

-

HPLC-Based Methods: This approach is similar to the UV-spectroscopic assay, but the final concentration is determined by HPLC, which offers greater specificity and can be used for a wider range of compounds.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the shake-flask method of solubility determination.

Logical Relationships in this compound Solubility

The acidic nature of this compound's carboxylic groups is a key determinant of its solubility behavior, particularly in aqueous systems or protic organic solvents. The following diagram illustrates the logical relationship between the solvent type and the expected solubility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. This compound CAS#: 482-05-3 [amp.chemicalbook.com]

- 4. diphenic-acid-biphenyl-22dicarboxylic-acid - Sarex Fine [sarex.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound CAS#: 482-05-3 [m.chemicalbook.com]

- 7. This compound | 482-05-3 [chemicalbook.com]

- 8. [1,1'-Biphenyl]-2,2'-dicarboxylic acid (CAS 482-05-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Thermal Decomposition of Diphenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenic acid (biphenyl-2,2'-dicarboxylic acid) is a dicarboxylic acid of biphenyl that serves as a crucial building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Its thermal stability and decomposition pathways are of significant interest for understanding its processing limitations, potential degradation products, and for the controlled synthesis of valuable derivatives such as fluorenones, which are important motifs in medicinal and materials chemistry.[3][4] This technical guide provides an in-depth overview of the thermal decomposition of this compound, focusing on its reaction mechanisms, decomposition products, and the analytical techniques used for its characterization.

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound is a complex process that proceeds through several competing pathways, primarily driven by decarboxylation and intramolecular cyclization (ketonization). The reaction outcomes are highly dependent on temperature and reaction conditions.

At temperatures ranging from 340 °C to 400 °C, the decomposition of this compound is characterized by two principal competing reaction pathways:

-

Decarboxylation: The initial loss of one carboxyl group to form biphenyl-2-carboxylic acid as a key intermediate. This intermediate can then undergo a second decarboxylation step at higher temperatures to yield biphenyl.

-

Cyclization and Ketonization: Intramolecular reactions involving both carboxylic acid groups lead to the formation of ring-closed structures. This includes the formation of a hydroxy-fluorenone and a cyclic trione.[5]

The intermediate, biphenyl-2-carboxylic acid, is itself subject to further thermal decomposition, primarily through two routes:

-

Decarboxylation to produce biphenyl.[5]

-

Dehydration and Ring-Closure to yield 9-fluorenone, a valuable ketone.[5]

Notably, under purely thermal conditions, the decomposition of this compound tends to favor the ketonization pathway over decarboxylation.[5] A study has shown that by converting the carboxylic acids to their zinc carboxylate salts, the ketonization reaction can be suppressed, leading to a significantly higher selectivity for the decarboxylation product, biphenyl.[5]

The primary products identified from the thermal decomposition of this compound and its intermediates are summarized below.

Table 1: Major Products of this compound Thermal Decomposition

| Precursor | Decomposition Product(s) | Reaction Pathway | Reference |

|---|---|---|---|

| This compound | Biphenyl-2-carboxylic acid | Decarboxylation | [5] |

| Hydroxy-fluorenone | Cyclization/Ketonization | [5] | |

| Cyclic trione | Cyclization/Ketonization | [5] | |

| Biphenyl-2-carboxylic Acid | Biphenyl | Decarboxylation | [5] |

| | 9-Fluorenone | Dehydration/Ring-Closure |[5] |

Reaction Pathway Diagram

The logical relationship between this compound and its major thermal decomposition products can be visualized as follows:

Experimental Analysis of Thermal Decomposition

The study of thermal decomposition relies on a suite of analytical techniques that provide quantitative and qualitative data on the process. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are the primary methods employed.

Experimental Protocols

While specific, detailed experimental protocols for the thermal analysis of this compound are not extensively reported in the literature, a general methodology can be outlined based on standard practices for organic acids.

Table 2: Representative Experimental Protocols for Thermal Analysis

| Technique | Parameter | Typical Value/Condition | Purpose |

|---|---|---|---|

| TGA | Sample Mass | 2-10 mg | To ensure uniform heating and accurate mass measurement. |

| Heating Rate | 5-20 °C/min | Slower rates provide better resolution of thermal events. | |

| Atmosphere | Nitrogen (or other inert gas) | To study pyrolysis in the absence of oxidation. | |

| Flow Rate | 20-100 mL/min | To maintain an inert environment and remove volatile products. | |

| Temperature Range | Ambient to 600 °C | To cover the melting and decomposition range of the compound. | |

| Crucible | Alumina or Platinum | Inert and stable at high temperatures. | |

| DSC | Sample Mass | 1-5 mg | Smaller mass improves peak resolution. |

| Heating Rate | 5-10 °C/min | To accurately measure transition temperatures and enthalpies. | |

| Atmosphere | Nitrogen | To prevent oxidative side reactions. | |

| Crucible | Hermetically sealed aluminum pans | To contain volatiles and prevent sublimation before decomposition. | |

| Py-GC-MS | Pyrolysis Temp. | 500-800 °C | To achieve rapid and reproducible fragmentation. |

| GC Column | Capillary column (e.g., DB-5ms) | For separation of complex mixtures of volatile products. | |

| Carrier Gas | Helium | Inert gas for carrying analytes through the column. |

| | MS Detector | Electron Ionization (EI) | For fragmentation and identification of eluted compounds. |

Experimental Workflow Diagram

The general workflow for investigating the thermal decomposition of a compound like this compound is illustrated below.

Kinetic Analysis

A thorough kinetic analysis of thermal decomposition provides crucial parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model, which are essential for predicting reaction rates and understanding the reaction mechanism. This is typically achieved by performing TGA experiments at multiple heating rates and applying model-free (isoconversional) methods like the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) methods to the resulting data.[6]

To date, a specific study detailing the thermal decomposition kinetics of this compound has not been prominently reported in the scientific literature. However, the methodologies are well-established. For instance, studies on the thermal decomposition of nitrobenzoic acid isomers have successfully used these kinetic models to determine apparent activation energies and elucidate thermal hazards.[7] Such an approach would be directly applicable to this compound to provide a quantitative understanding of its thermal stability and decomposition rates.

Conclusion

The thermal decomposition of this compound is a multifaceted process governed by competing decarboxylation and ketonization reactions. The primary decomposition products include biphenyl-2-carboxylic acid, biphenyl, 9-fluorenone, and other cyclic ketones. While the qualitative pathways are understood, there is a notable gap in the publicly available literature regarding detailed quantitative data from TGA and DSC analyses, as well as a formal kinetic study of the decomposition process.

For researchers in drug development and materials science, understanding these decomposition pathways is critical for defining stable processing temperatures and for the targeted synthesis of derivatives. Future work involving systematic thermal analysis (TGA/DSC) at multiple heating rates, coupled with evolved gas analysis (Py-GC-MS or TGA-MS), would provide the necessary data to perform a comprehensive kinetic analysis and fully elucidate the nuanced mechanisms of this compound's thermal degradation.

References

- 1. pstc.org [pstc.org]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Diphenic Acid Derivatives: Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diphenic acid derivatives, a class of compounds garnering significant interest for their diverse therapeutic potential. This document details their synthesis, biological activities with a focus on anticancer properties, and the experimental protocols utilized for their evaluation. Furthermore, it elucidates key signaling pathways potentially modulated by these derivatives, offering insights for future drug discovery and development efforts.

Core Properties and Therapeutic Potential of this compound Derivatives

This compound, or biphenyl-2,2'-dicarboxylic acid, serves as a versatile scaffold for the synthesis of a wide array of derivatives. These compounds, including monoamides, diamides, and other modifications, have demonstrated a broad spectrum of biological activities. Notably, research has highlighted their potential as anticancer, anti-inflammatory, and antimicrobial agents. The structural rigidity of the biphenyl backbone, combined with the diverse functionalities that can be introduced, allows for the fine-tuning of their pharmacological profiles.

Quantitative Data on Anticancer Activity

Several this compound derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The following table summarizes the growth inhibition percentages of selected newly synthesized this compound derivatives tested at a single high dose (10⁻⁵ M) by the National Cancer Institute (NCI).[1][2]

| Compound ID | Derivative Type | Cancer Subpanel | Cell Line | Growth Inhibition (%) |

| 7 | Monoamide | Leukemia | HL-60(TB) | Moderate |

| 24 | Chloroacetamide | Leukemia | SR | 18.99 |

| 28 | 4-Thiazolidinone | Leukemia | HL-60(TB) | Moderate |

| 24 | Chloroacetamide | Non-Small Cell Lung Cancer | NCI-H522 | Moderate |

| 7 | Monoamide | CNS Cancer | SNB-75 | 17.34 |

| 14 | Monoamide | CNS Cancer | SNB-75 | 17.29 |

| 23 | Thiourea | CNS Cancer | SNB-75 | 14.40 |

| 24 | Chloroacetamide | CNS Cancer | SNB-75 | 17.05 |

| 28 | 4-Thiazolidinone | CNS Cancer | SNB-75 | 19.27 |

| 14 | Monoamide | Renal Cancer | A498 | 24.69 |

| 24 | Chloroacetamide | Renal Cancer | UO-31 | 21.92 |

| 28 | 4-Thiazolidinone | Renal Cancer | UO-31 | 19.27 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and the evaluation of their anticancer activity, based on established protocols.

Synthesis of 2'-(Arylcarbamoyl)biphenyl-2-carboxylic Acids (Monoamides)

This protocol describes a general procedure for the synthesis of this compound monoamides via the reaction of diphenic anhydride with aromatic amines.

Materials:

-

Diphenic anhydride (1)

-

Appropriate aromatic amine (e.g., p-toluidine)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve 0.01 mole of diphenic anhydride (1) in 30 ml of ethanol.

-

Add an equimolar amount (0.01 mole) of the selected aromatic amine to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 3 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Collect the resulting solid product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final 2'-(arylcarbamoyl)biphenyl-2-carboxylic acid.

-

Characterize the final product using techniques such as IR, NMR, and mass spectrometry.

In Vitro Anticancer Screening: NCI-60 Human Tumor Cell Line Screen

The following protocol is a summary of the methodology used by the National Cancer Institute (NCI) for their 60-cell line screen to evaluate the anticancer activity of novel compounds.[1]

Cell Culture and Plating:

-

Human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

-

The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity prior to the addition of the test compounds.[1]

Compound Preparation and Addition:

-

Test compounds are solubilized in dimethyl sulfoxide (DMSO) at 400 times the desired final maximum test concentration.

-

The stock solutions are stored frozen until use.

-

For the initial one-dose screen, compounds are tested at a final concentration of 10⁻⁵ M.[1]

Assay and Data Analysis:

-

After a 48-hour incubation with the test compound, the assay is terminated by the addition of trichloroacetic acid (TCA).

-

Cellular protein is stained with Sulforhodamine B (SRB).

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.[1]

-

The percentage of growth is calculated relative to the no-drug control and the cell count at the time of drug addition. A value of 100 indicates no growth inhibition, while a value of 0 indicates no net growth, and negative values indicate cell death.[1]

Signaling Pathways and Potential Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, their structural similarity to other bioactive phenolic compounds suggests potential modulation of key cellular signaling pathways involved in cancer progression, such as apoptosis and the NF-κB pathway.[2]

Apoptosis Induction Pathway

This compound derivatives may induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This can be investigated by examining the expression levels of key apoptotic regulatory proteins.

Caption: Potential intrinsic apoptosis pathway modulated by this compound derivatives.

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

This protocol outlines the steps to assess changes in the expression of apoptosis-related proteins in cancer cells treated with a this compound derivative.

-

Cell Culture and Treatment: Plate cancer cells and treat with the this compound derivative at its IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control group.

-

Protein Extraction: Lyse the cells and extract total protein. Quantify the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3. Follow this with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. This compound derivatives may exert anti-inflammatory and anticancer effects by inhibiting this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: Luciferase Reporter Assay for NF-κB Activity

This assay quantitatively measures the activity of the NF-κB transcription factor in response to treatment with a this compound derivative.

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: After 24 hours, treat the transfected cells with the this compound derivative for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of the this compound derivative on NF-κB activity.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. This guide has provided an overview of their properties, detailed experimental protocols for their synthesis and biological evaluation, and insights into their potential mechanisms of action. Further research into the structure-activity relationships and specific molecular targets of these derivatives will be crucial for advancing them through the drug discovery pipeline. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to exploring the therapeutic utility of this versatile chemical scaffold.

References

The Delicate Balance: A Technical Guide to Tautomerism in Substituted Diphenic Acids

For Researchers, Scientists, and Drug Development Professionals

Diphenic acid and its derivatives represent a fascinating class of molecules where subtle structural changes can significantly impact their chemical behavior. A key aspect of this is the phenomenon of ring-chain tautomerism, an equilibrium between an open-chain dicarboxylic acid form and a closed-chain lactol (hydroxy lactone) form. This equilibrium is highly sensitive to the nature and position of substituents on the biphenyl backbone, influencing properties critical to medicinal chemistry and materials science, such as solubility, reactivity, and biological activity. This guide provides an in-depth analysis of this tautomeric balance, presenting quantitative data, detailed experimental protocols, and visual models to elucidate the governing principles.

The Ring-Chain Tautomeric Equilibrium

Substituted diphenic acids can exist as an equilibrium mixture of two tautomers: the open-chain 2,2'-biphenyldicarboxylic acid form and the cyclic 3-hydroxy-3-substituted-3H-benzo[de]isochromen-1-one (lactol) form. This reversible intramolecular reaction involves the nucleophilic attack of one carboxyl group onto the carbonyl carbon of the other.

The position of this equilibrium is dictated by the electronic and steric nature of the substituents on the aromatic rings. Electron-withdrawing groups tend to stabilize the open, diacid form, while electron-donating groups can favor the cyclic lactol.

Quantitative Analysis of Substituent Effects

The influence of substituents on the tautomeric equilibrium can be quantified by determining the equilibrium constant, KT, where KT = [Ring Form] / [Chain Form]. Studies on analogous systems, such as substituted 2-aroylbenzoic acids, provide a clear framework for understanding these effects. The equilibrium constants are typically determined using spectroscopic methods like Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy.

The data presented below is from studies on substituted 2-phenylacetylbenzoic acids, which serve as excellent models for the this compound system. The equilibrium involves the open keto-acid and the closed pseudo-ester (lactol) forms.

Table 1: Tautomeric Equilibrium Constants (KT) for Substituted 2-Phenylacetylbenzoic Acids in Dioxane at 25°C [1]

| Substituent (X) | KT = [Ring]/[Chain] | log KT |

| 4'-MeO | 0.16 | -0.796 |

| 4'-Me | 0.20 | -0.699 |

| H | 0.29 | -0.538 |

| 4'-Cl | 0.46 | -0.337 |

| 3'-Cl | 0.60 | -0.222 |

| 4'-NO2 | 1.74 | 0.241 |

Data sourced from studies on analogous 2-aroylbenzoic acid systems.[1]

As shown in the table, electron-donating substituents (like MeO and Me) decrease the value of KT, indicating that the open-chain form is favored. Conversely, electron-withdrawing substituents (like Cl and NO2) increase KT, shifting the equilibrium towards the cyclic lactol form.

Experimental Protocols

The determination of tautomeric equilibria requires precise and reproducible experimental methods. The following protocols are synthesized from established methodologies for studying ring-chain tautomerism in acyl- and aroyl-carboxylic acids.[1][2]

General Synthesis of Substituted Diphenic Acids

A common route to substituted diphenic acids is the Ullmann condensation of substituted 2-halobenzoic acids.

Procedure:

-

A mixture of the substituted 2-halobenzoic acid and activated copper powder is heated under reflux in a suitable high-boiling solvent (e.g., dimethylformamide) for several hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is treated with dilute hydrochloric acid to precipitate the crude product and dissolve copper salts.

-

The crude this compound is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol-water) or by column chromatography on silica gel.

Determination of Tautomeric Equilibrium Constant (KT) by IR Spectroscopy[2]

This method relies on the difference in the carbonyl stretching frequencies (νC=O) for the open-chain and cyclic tautomers. The lactol form typically shows a γ-lactone carbonyl absorption at a higher frequency than the acid carbonyl of the open-chain form.

Protocol:

-

Calibration: Prepare a series of solutions of a non-tautomerizing model compound (e.g., the methyl ester of the cyclic lactol) of known concentrations in the chosen solvent (e.g., dioxane). Measure the absorbance of the lactone carbonyl peak for each solution to create a Beer-Lambert calibration plot (Absorbance vs. Concentration).

-

Sample Preparation: Prepare a solution of the tautomeric this compound of known total concentration in the same solvent.

-

Measurement: Record the IR spectrum of the sample solution using a matched solvent cell in the reference beam.

-

Analysis: Measure the absorbance of the lactone carbonyl peak in the sample spectrum.

-

Calculation:

-

Use the calibration plot to determine the concentration of the cyclic (ring) tautomer from its absorbance.

-

Calculate the concentration of the open (chain) tautomer: [Chain] = [Total Concentration] - [Ring].

-

Calculate the equilibrium constant: KT = [Ring] / [Chain].

-

Determination of Tautomeric Equilibrium Constant (KT) by 1H NMR Spectroscopy

This method is effective when the interconversion between tautomers is slow on the NMR timescale, resulting in distinct signals for each form. Protons in different chemical environments in the ring and chain forms (e.g., methyl groups on substituents or aromatic protons) can be used for quantification.

Protocol:

-

Sample Preparation: Prepare a solution of the tautomeric this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Spectrum Acquisition: Record the 1H NMR spectrum of the solution. Ensure the relaxation delay is sufficient (typically 5 times the longest T1) to allow for accurate integration.

-

Signal Assignment: Identify and assign the distinct resonance signals corresponding to the ring and chain tautomers. This is often aided by 2D NMR techniques (like COSY and HSQC) and comparison with non-tautomerizing model compounds.

-

Integration: Carefully integrate the area of a well-resolved signal for the ring tautomer (ARing) and a corresponding signal for the chain tautomer (AChain). The signals chosen should represent the same number of protons.

-

Calculation: The ratio of the tautomers is directly proportional to the ratio of the integrated areas. Calculate the equilibrium constant: KT = ARing / AChain.

Conclusion and Implications for Drug Development

The ring-chain tautomerism of substituted diphenic acids is a finely balanced equilibrium governed by the electronic and steric properties of the substituents. Understanding and quantifying this phenomenon is not merely an academic exercise. For drug development professionals, the predominant tautomeric form of a molecule can drastically alter its physicochemical properties, including its shape, polarity, hydrogen bonding capability, and pKa. These factors, in turn, dictate how a drug candidate interacts with its biological target, its absorption, distribution, metabolism, and excretion (ADME) profile. The ability to predict and control tautomeric equilibria through strategic substitution is, therefore, a powerful tool in the rational design of novel therapeutics. The experimental frameworks provided herein offer a robust starting point for researchers to explore and harness the tautomerism of this versatile molecular scaffold.

References

A Technical Guide to the Historical Preparation of Diphenic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methodologies for the synthesis of diphenic acid, a key biphenyl dicarboxylic acid. The document provides a comparative analysis of quantitative data, detailed experimental protocols for seminal preparations, and visual representations of the chemical transformations involved. This information serves as a valuable resource for researchers in organic synthesis and drug development, offering insights into the evolution of synthetic strategies for this important molecule.

Introduction

This compound, or [1,1'-biphenyl]-2,2'-dicarboxylic acid, is a foundational molecule in various fields of chemistry, including the synthesis of polymers, dyes, and pharmaceutical agents. Its rigid, atropisomeric structure has also made it a subject of stereochemical interest. The development of synthetic routes to this compound in the late 19th and early 20th centuries showcases a range of classical organic reactions. This guide focuses on three primary historical methods: the oxidation of phenanthrene, the diazotization of anthranilic acid, and the Ullmann condensation of ortho-halogenated benzoic acids.

Comparative Analysis of Historical Methods

The selection of a synthetic route historically depended on the availability of starting materials, desired yield and purity, and the technical capabilities of the time. The following table summarizes the quantitative data associated with the key historical methods for this compound preparation.

| Method | Starting Material | Key Reagents/Catalyst | Temperature | Reaction Time | Reported Yield |

| Oxidation | Phenanthrene | Peracetic acid in acetic acid | 70–110°C | ~3-4 hours | ~70% |

| Phenanthrene | Ozonolysis in methanol, then H₂O₂/NaOH | Reflux | 30-60 minutes | 73–85% | |

| Phenanthrenequinone | Chromic acid | Not specified | Not specified | Good | |

| Phenanthrene | Potassium permanganate | Not specified | Not specified | Moderate | |

| Diazotization | Anthranilic acid | NaNO₂, HCl, Cu²⁺/NH₄OH/Hydroxylamine sulfate | 0–10°C | ~1 hour | 72–84% |

| Ullmann Condensation | Potassium o-bromobenzoate | Copper powder | High Temperature (>200°C) | Not specified | Moderate |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key historical preparations of this compound. These protocols are based on published literature and represent the experimental practices of their time.

Oxidation of Phenanthrene

The oxidation of phenanthrene, a major component of coal tar, was an early and common route to this compound. Various oxidizing agents were employed, with differing efficiencies and selectivities.

This method involves the direct, single-step oxidation of phenanthrene to this compound.

Experimental Protocol:

-

A mixture of 1 mole of phenanthrene and 7-14 moles of 40% peracetic acid is prepared in a suitable co-solvent such as ethylene glycol dimethyl ether.

-

The mixture is warmed to approximately 70°C to initiate the exothermic reaction.

-

The reaction temperature is maintained between 70°C and 110°C, often under reflux, for 2.5 to 3 hours until the oxidation subsides.

-

After cooling, the reaction mixture is diluted with water and neutralized with a 25% sodium hydroxide solution to a pH of 6-7.

-

The solution is filtered, and the filtrate is then acidified with concentrated hydrochloric acid to a pH of 2.

-

The precipitated crude this compound is collected by filtration, washed with cold water, and dried. The reported yield is approximately 70% with a melting point of 228-229°C.[1]

A two-step process involving the ozonolysis of phenanthrene followed by oxidation of the intermediate.[2]

Experimental Protocol:

-

A solution of 10 g (0.0562 mole) of phenanthrene in dry methanol is subjected to ozonolysis as described in the preparation of diphenaldehyde.

-

The initial ozonolysis product is converted to an intermediate, 3,8-dimethoxy-4,5,6,7-dibenzo-1,2-dioxacyclooctane.

-

To the reaction mixture containing the intermediate, twice the volume of 10% sodium hydroxide solution and 25 ml of 30% hydrogen peroxide are added.

-

The mixture is refluxed for approximately 30 minutes to 1 hour, until a negative peroxide test with iodide ion is obtained.

-

The resulting solution is cooled and acidified to precipitate this compound.

-

The product is collected by filtration. This method yields 73–85% of this compound with a melting point of 220–223°C.[2]

Diazotization of Anthranilic Acid

This method, a variant of the Sandmeyer reaction, provides a high-yield synthesis of this compound from readily available anthranilic acid.

Experimental Protocol: [1]

-

Diazotization: 50 g (0.365 mole) of anthranilic acid is suspended in a mixture of 150 cc of water and 92 cc of concentrated hydrochloric acid in a flask equipped with a mechanical stirrer and cooled to 0–5°C in an ice bath. A solution of 26.3 g (0.38 mole) of sodium nitrite in 350 cc of water is added dropwise over 30 minutes, maintaining the temperature below 5°C. The resulting diazonium solution is filtered if not clear.

-

Preparation of Reducing Agent: A solution of 126 g (0.505 mole) of hydrated cupric sulfate in 500 cc of water is treated with 210 cc of concentrated ammonium hydroxide. This solution is cooled to 10°C. A separate solution of 42 g (0.256 mole) of hydroxylammonium sulfate in 120 cc of water is prepared, cooled to 10°C, and treated with 85 cc of 6 N sodium hydroxide solution. This hydroxylamine solution is then immediately added to the ammoniacal cupric sulfate solution with stirring, resulting in a pale blue reducing solution.

-

Synthesis: The diazonium solution is added to the stirred, ice-cooled reducing solution at a rate of about 10 cc per minute. Stirring is continued for five minutes after the addition is complete.

-

Isolation: The reaction mixture is rapidly heated to boiling and carefully acidified with 250 cc of concentrated hydrochloric acid, which precipitates this compound as light brown crystals. After standing overnight, the solid is filtered and washed with cold water.

-

Purification: The crude product (39–40 g, 88–91%) is dissolved in a sodium bicarbonate solution, treated with Norite (activated carbon), filtered, and the hot filtrate is acidified with 6 N hydrochloric acid. The precipitated pure this compound is collected by filtration and dried. The final yield is 32–37 g (72–84%) with a melting point of 225–228°C.[1]

Ullmann Condensation of o-Halogenated Benzoic Acids

The Ullmann reaction provides a method for the synthesis of biaryls through the copper-promoted coupling of aryl halides. For this compound, this involves the self-coupling of an ortho-halogenated benzoic acid.

Experimental Protocol (General Description): This historical method involves the heating of potassium o-bromobenzoate with copper powder at high temperatures.[1][2] While detailed step-by-step protocols from the early 20th century are scarce in readily available literature, the procedure is based on the work of W. R. Hurtley and others.

-

Potassium o-bromobenzoate is prepared by neutralizing o-bromobenzoic acid with a potassium base.

-

The dried potassium o-bromobenzoate is intimately mixed with an excess of finely divided copper powder or copper-bronze alloy.

-

The mixture is heated to a high temperature, typically exceeding 200°C, in the absence of a solvent or in a high-boiling solvent like nitrobenzene.

-

The reaction proceeds with the formation of this compound (as its dipotassium salt) and copper(I) bromide.

-

After cooling, the reaction mass is treated with water to dissolve the potassium diphenate.

-

The aqueous solution is filtered to remove copper and copper salts.

-

The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the free this compound.

-

The crude this compound is then purified by recrystallization.

Yields for this method are generally reported as moderate and can be variable, often lower than the diazotization route.

Reaction Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the chemical transformations described in the experimental protocols.

References

An In-depth Technical Guide on Chirality and Atropisomerism in Diphenic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract